molecular formula C17H25NO2 B5490419 3-cyclopentyl-N-[1-(4-methoxyphenyl)ethyl]propanamide

3-cyclopentyl-N-[1-(4-methoxyphenyl)ethyl]propanamide

Cat. No.: B5490419
M. Wt: 275.4 g/mol
InChI Key: XMJUGTMNQHBZQO-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-[1-(4-methoxyphenyl)ethyl]propanamide is an organic compound with a complex structure that includes a cyclopentyl ring, a methoxyphenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-[1-(4-methoxyphenyl)ethyl]propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of cyclopentanone with 4-methoxyphenyl ethyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to amide formation using propanoyl chloride and a suitable amine, such as ammonia or an amine derivative, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-N-[1-(4-methoxyphenyl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under specific conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-cyclopentyl-N-[1-(4-methoxyphenyl)ethyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-[1-(4-methoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclopentyl-N-[1-(3-methoxyphenyl)ethyl]propanamide
  • 3-cyclopentyl-N-[1-(4-hydroxyphenyl)ethyl]propanamide
  • 3-cyclopentyl-N-[1-(4-chlorophenyl)ethyl]propanamide

Uniqueness

3-cyclopentyl-N-[1-(4-methoxyphenyl)ethyl]propanamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to distinct properties and applications compared to similar compounds with different substituents.

Properties

IUPAC Name

3-cyclopentyl-N-[1-(4-methoxyphenyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-13(15-8-10-16(20-2)11-9-15)18-17(19)12-7-14-5-3-4-6-14/h8-11,13-14H,3-7,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJUGTMNQHBZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)CCC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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